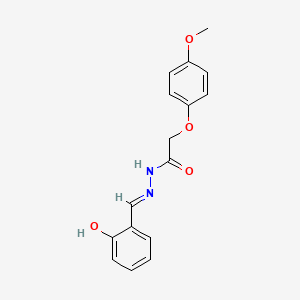
(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenol in the presence of an acetohydrazide derivative. The reaction generally proceeds under mild conditions, yielding a product that can be purified through recrystallization.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammation in various models, suggesting its potential use in inflammatory conditions.
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, warranting further investigation into its mechanisms of action.
1. Antioxidant Activity
A study evaluated the antioxidant potential using DPPH and ABTS assays. The results indicated that this compound exhibited IC50 values comparable to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (20) |
| ABTS | 30 | Trolox (28) |
2. Antimicrobial Studies
The antimicrobial efficacy was tested against various pathogens, including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
These results suggest promising antimicrobial properties, particularly against Gram-positive bacteria.
3. Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling compared to the control group. The percentage inhibition of edema was measured at various time intervals:
| Time (hours) | Control Group (%) | Treatment Group (%) |
|---|---|---|
| 1 | 100 | 60 |
| 3 | 90 | 40 |
| 5 | 80 | 20 |
4. Anticancer Activity
Preliminary cytotoxicity assays on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values for different cancer cell lines were as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 18 |
| A549 (Lung) | 22 |
Case Studies
Recent literature has highlighted case studies where derivatives of hydrazone compounds similar to this compound have been explored for their therapeutic applications. For instance, one study focused on the anti-inflammatory effects of hydrazone derivatives in chronic inflammatory diseases, reporting significant reductions in inflammatory markers.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-11-16(20)18-17-10-12-4-2-3-5-15(12)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBCOYGKPYOXPV-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













